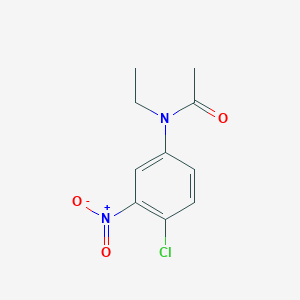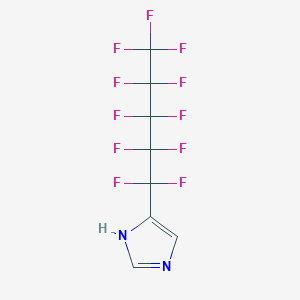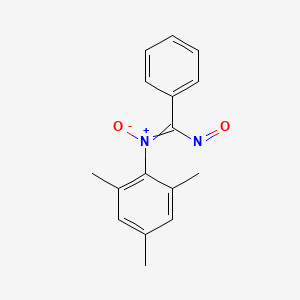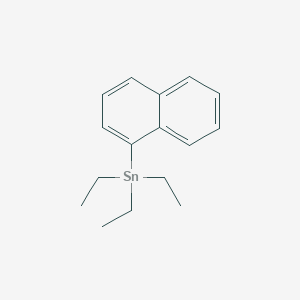
Triethyl(naphthalen-1-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(naphthalen-1-yl)stannane is an organotin compound with the molecular formula C16H22Sn. This compound features a naphthalene ring bonded to a tin atom, which is further bonded to three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Triethyl(naphthalen-1-yl)stannane can be synthesized through various methods, including the reaction of naphthalen-1-yllithium with triethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
C10H7Li+(C2H5)3SnCl→C10H7Sn(C2H5)3+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Triethyl(naphthalen-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
Triethyl(naphthalen-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of Triethyl(naphthalen-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
- Triethyl(phenyl)stannane
- Triethyl(benzyl)stannane
- Triethyl(2-naphthyl)stannane
Uniqueness
Triethyl(naphthalen-1-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
116159-67-2 |
|---|---|
分子式 |
C16H22Sn |
分子量 |
333.1 g/mol |
IUPAC 名称 |
triethyl(naphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3; |
InChI 键 |
IKQDHURUHIJUBM-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)


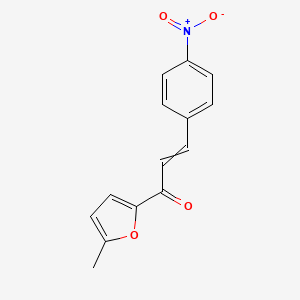
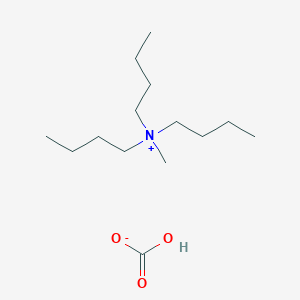
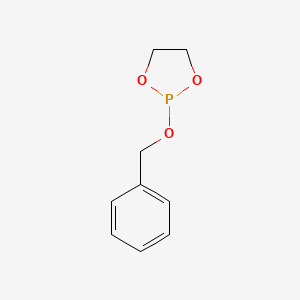

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
